methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzodioxole derivative and a pyrrole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties may be explored. It could be investigated for its effects on various biological targets and pathways.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and benzodioxole-containing molecules. Examples include:
- Pyrrole-2-carboxylate derivatives
- Benzodioxole-5-carboxylate derivatives
Uniqueness
What sets methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H21NO7 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21NO7/c1-13-21(23(26)29-4)16(9-14-5-7-18-20(10-14)31-12-30-18)22(25)24(13)15-6-8-17(27-2)19(11-15)28-3/h5-11H,12H2,1-4H3/b16-9- |
InChI Key |
RFIYMBAIHGQYKI-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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